molecular formula C15H14ClN3S B5744347 N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5744347
M. Wt: 303.8 g/mol
InChI Key: KMDOEHCNOBZFEU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Biological Studies: It has been studied for its effects on cellular processes and its potential as an anticancer agent.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.

    N-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure with variations in the substituents, affecting its chemical and biological properties.

Uniqueness

N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its thieno[2,3-d]pyrimidine core, combined with the 4-chlorophenyl, ethyl, and methyl groups, makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3S/c1-3-12-8-13-14(17-9(2)18-15(13)20-12)19-11-6-4-10(16)5-7-11/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDOEHCNOBZFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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